molecular formula C16H13ClN2OS B2655385 (E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 303093-03-0

(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2655385
CAS No.: 303093-03-0
M. Wt: 316.8
InChI Key: RSAJGEYVHZOYDY-UHFFFAOYSA-N
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Description

(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative of significant interest in medicinal chemistry research. Compounds based on the 4-thiazolidinone scaffold are extensively investigated for their diverse pharmacological potential, including as antimicrobial, anticancer, and anti-tubercular agents . The 5-benzylidene substitution, a key feature of this molecule, is a common structural motif known to enhance biological activity . This compound is designed for research applications only. Its core structure suggests potential for investigating mechanisms such as enzyme inhibition. Thiazolidinones have been reported to target bacterial enzymes like MurB, involved in cell wall biosynthesis, and fungal enzymes such as CYP51 (14α-lanosterol demethylase) . Researchers can utilize this molecule as a building block in structure-activity relationship (SAR) studies or as a lead compound for developing novel therapeutic agents . The (E)-configuration of the exocyclic double bond at the 5-position is typically assigned based on NMR spectroscopy and is consistent with analogous 4-thiazolidinones reported in the literature . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-9,14H,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAJGEYVHZOYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with specific substituents that influence its biological activity:

  • Thiazolidine Ring : Contains sulfur and nitrogen atoms, contributing to its reactivity.
  • Substituents : The 2-chlorobenzyl and phenylimino groups enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of thiazolidinone derivatives with substituted benzaldehydes under controlled conditions to yield high-purity products.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundBacterial Strain% Inhibition
This compoundE. coli88.46%
This compoundS. aureus91.66%

The presence of the chlorine atom on the phenyl group significantly enhances the antibacterial activity compared to compounds lacking this substituent .

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The effectiveness of this compound in inhibiting tumor growth has been linked to its ability to interfere with specific cellular pathways involved in cancer progression .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit certain enzymes or receptors that play critical roles in disease pathways.
  • Cell Cycle Interference : The compound can disrupt normal cell cycle progression, leading to increased rates of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed an inhibition zone comparable to standard antibiotics like ampicillin, indicating its potential as an effective antimicrobial agent .
  • Anticancer Studies : In vitro studies revealed that the compound significantly reduced cell viability in HeLa cells, suggesting its potential application in cancer therapy .

Scientific Research Applications

Pharmaceutical Development

The thiazolidinone moiety is known for its pharmacological properties, including antimicrobial , anti-inflammatory , and antidiabetic effects. The specific compound (E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one has shown promise in the following areas:

  • Antibacterial Activity : Studies indicate that derivatives of thiazolidinones can inhibit bacterial growth. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% in some cases .
  • Antioxidant Properties : The antioxidant activity of thiazolidinone derivatives has been explored, revealing that some compounds exhibit substantial inhibition of free radicals, suggesting potential applications in oxidative stress-related diseases .
  • Anticancer Potential : The structural features of thiazolidinones allow for interactions with cellular pathways associated with tumor growth. Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although further research is necessary to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives, providing insights into the potential applications of this compound:

StudyFocusFindings
El-Rayyes et al. Antibacterial and Antioxidant ActivitiesThe synthesized thiazolidinone derivatives showed significant antibacterial activity against E. coli (up to 88.46%) and S. aureus (91.66%). Antioxidant activity ranged from 68.8% to 81.8%.
Research on Thiazolidinones Anticancer ActivityPreliminary results indicated potential cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.
Synthesis Protocols Synthetic PathwaysVarious synthetic routes were explored, highlighting the relevance of thiazolidinones in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen Substituents
  • Chloro vs. Fluoro: Chloro derivatives (e.g., 2-(3-chlorophenylimino)thiazolidin-4-one) exhibit superior antimicrobial activity compared to fluoro analogs. The larger atomic size and lower electronegativity of chlorine enhance hydrophobic interactions with bacterial enzymes, as demonstrated in a comparative study .
  • Position of Halogen: In 2-(2-chlorophenylimino)-5-(4-fluorobenzylidene)-thiazolidin-4-one, the chloro group at the ortho position and fluoro at para create steric and electronic effects that modulate binding to lumazine synthase in Mycobacterium .
Electron-Donating vs. Electron-Withdrawing Groups
  • Methoxy Groups : Compounds like (Z)-5-(4-methoxybenzylidene)thiazolidin-4-one show reduced α-amylase inhibition (e.g., 72–85% yield) compared to nitro-substituted analogs (e.g., 5-nitrofuran derivatives), where the nitro group enhances electrophilicity and enzyme interaction .
  • Nitro Groups : Derivatives such as A10 (5-nitrofuran-2-yl)methylene exhibit potent antimycobacterial activity due to nitro-mediated redox cycling, generating reactive oxygen species .

Isomerism and Conformational Effects

  • E/Z Isomerism: The 2Z,5Z isomer of 2-(p-tolylimino)thiazolidin-4-one dominates (58.4–62.8%) in solution, as confirmed by NMR and DFT studies. The Z-configuration at C2 stabilizes intramolecular hydrogen bonding, enhancing α-amylase inhibition .
  • Exocyclic Double Bond : The (E)-configuration at C5 in the target compound ensures optimal spatial alignment for interacting with hydrophobic pockets in enzymes, as seen in docking studies .

Spectral and Structural Characterization

  • NMR Trends: N–H stretching (3050–3127 cm⁻¹) and C=O (1700–1720 cm⁻¹) are consistent across thiazolidinones. Exocyclic C=C bonds (1646–1691 cm⁻¹) confirm Knoevenagel condensation .
  • X-ray Crystallography : 5-(furan-2-ylmethylene) derivatives reveal planar geometries, optimizing π-stacking with bacterial DNA gyrase .

Pharmacological Profiles

Compound Target Activity Key Finding Reference
(E)-5-(2-Chlorobenzyl) derivative Antimicrobial Enhanced lipophilicity for membrane penetration
A10 (nitrofuran derivative) Antimycobacterial IC50 = 1.2 µM against M. tuberculosis
Compound 5a (pyrazole hybrid) α-Amylase inhibition 90.04% inhibition at 100 µg/mL
Hybrid 4o (thiadiazole) Acetylcholinesterase inhibition pIC50 = 1.30 mM, comparable to donepezil

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-5-(2-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation or multi-step reactions involving thiourea derivatives, chloroacetic acid, and substituted aldehydes. For example, refluxing 2-chloro-N-(substituted phenyl)acetamide with ammonium thiocyanate in ethanol forms the thiazolidin-4-one core, followed by condensation with 2-chlorobenzaldehyde in acetic acid/sodium acetate buffer . Yield optimization requires precise control of stoichiometry, solvent (e.g., ethanol vs. acetic acid), and catalysts (e.g., triethylamine or sodium acetate). Stereochemical outcomes (E/Z isomerism) depend on reaction temperature and aldehyde substituent electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms C=O (1710–1730 cm⁻¹), C=N (1570–1680 cm⁻¹), and C-S (1260–1290 cm⁻¹) stretching .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–7.6 ppm), imine protons (δ ~8.5 ppm), and alkyl/benzyl groups. ¹³C NMR confirms carbonyl (δ ~180 ppm) and aromatic carbons .
  • X-ray Crystallography : Resolves E/Z isomerism and molecular packing. For example, (5Z)-5-(2-hydroxybenzylidene) derivatives show planar thiazolidinone rings with dihedral angles <10° between aromatic substituents .

Q. How is the antimicrobial activity of this compound evaluated, and what are standard protocols?

  • Methodological Answer : Use the agar well diffusion method (Mueller-Hinton agar) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity is quantified via inhibition zone diameter (mm) and MIC (minimum inhibitory concentration). Positive controls like ciprofloxacin and solvent-only negative controls are essential. Results correlate with electron-withdrawing substituents (e.g., nitro groups) enhancing activity .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions. Fukui indices identify nucleophilic/electrophilic sites for reactivity .
  • Molecular Docking : Dock into target proteins (e.g., Mycobacterium tuberculosis lumazine synthase) using AutoDock Vina. Key interactions include hydrogen bonding with Arg128 and hydrophobic contacts with Phe106 .

Q. What is the impact of halogen substituents (e.g., Cl, F) at the benzyl position on biological activity and stability?

  • Methodological Answer : Chlorine at the 2-position of the benzyl group enhances antimicrobial potency due to increased lipophilicity and membrane penetration. Fluorine substituents, however, may reduce metabolic stability via CYP450 interactions. Comparative studies show 2-chloro derivatives exhibit 2–3× higher activity than fluoro analogs against S. aureus .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variations (e.g., broth microdilution vs. disk diffusion) or bacterial strain differences. Standardize protocols using CLSI guidelines. Cross-validate with cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out false positives .

Q. What strategies are used to determine configurational isomers (E/Z) in thiazolidinone derivatives?

  • Methodological Answer :

  • NOESY NMR : Detects spatial proximity between benzylidene protons and thiazolidinone ring protons to assign E/Z configuration .
  • X-ray Crystallography : Directly visualizes molecular geometry. For example, (2Z,5Z) isomers show coplanar benzylidene and thiazolidinone moieties .

Q. What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?

  • Methodological Answer : Crystallographic data reveal how substituent orientation affects binding. For instance, a 2-chlorobenzyl group adopts a perpendicular orientation relative to the thiazolidinone ring, optimizing hydrophobic interactions with enzyme active sites .

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